molecular formula C21H16BrF3N2O2 B3989597 1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL

1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL

Cat. No.: B3989597
M. Wt: 465.3 g/mol
InChI Key: BGQVCDLIYSMHOH-UHFFFAOYSA-N
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Description

1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL is a complex organic compound that features a bromonaphthalene moiety, a trifluoromethyl group, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL typically involves multiple steps:

    Formation of the Bromonaphthalene Intermediate: The initial step involves the bromination of naphthalene to form 1-bromonaphthalene.

    Formation of the Benzodiazole Intermediate: The benzodiazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reaction: The bromonaphthalene and benzodiazole intermediates are coupled using a suitable base and solvent to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromonaphthalene moiety can be reduced to form a naphthalene derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a naphthalene derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL involves its interaction with specific molecular targets. The bromonaphthalene moiety may interact with hydrophobic pockets in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The benzodiazole ring may participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
  • 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-ol
  • 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-amine

Uniqueness: 1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL is unique due to the presence of the trifluoromethyl group and the benzodiazole ring, which are not commonly found together in similar compounds. These structural features may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1-bromonaphthalen-2-yl)oxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrF3N2O2/c22-19-15-6-2-1-5-13(15)9-10-18(19)29-12-14(28)11-27-17-8-4-3-7-16(17)26-20(27)21(23,24)25/h1-10,14,28H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQVCDLIYSMHOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(CN3C4=CC=CC=C4N=C3C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL
Reactant of Route 2
Reactant of Route 2
1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL
Reactant of Route 3
Reactant of Route 3
1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL
Reactant of Route 4
Reactant of Route 4
1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL
Reactant of Route 5
Reactant of Route 5
1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL
Reactant of Route 6
Reactant of Route 6
1-[(1-Bromonaphthalen-2-YL)oxy]-3-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-YL]propan-2-OL

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